Reactivity: Pinacol Ester vs Free Boronic Acid
In a systematic study of indole‑based Suzuki couplings, Prieto *et al.* showed that arylpinacolboronate esters are markedly less reactive than the corresponding arylboronic acids [REFS‑1]. Yields with unprotected N‑H indole pinacol esters were reduced to trace levels, while even with optimised Tos protection, pinacol ester yields remained generally lower than those obtained with arylboronic acids under comparable conditions [REFS‑1]. The study also established that optimal conditions for pinacol esters differ fundamentally in terms of required reaction time and protecting group choice. No specific yield data for the 5‑bromo‑indole‑2‑pinacol ester are reported in that study; however, the class‑level behaviour directly predicts that substituting the pinacol ester with the free boronic acid will alter both the yield and the required reaction protocol.
| Evidence Dimension | Suzuki coupling yield and reaction time (indole substrates) |
|---|---|
| Target Compound Data | Unprotected indole NH pinacol ester: trace yield; Tos‑protected indole pinacol ester: highest yield among pinacol esters investigated [REFS‑1]. |
| Comparator Or Baseline | Corresponding free arylboronic acids: generally higher yields and shorter reaction times under comparable conditions [REFS‑1]. |
| Quantified Difference | Qualitative: pinacol esters consistently less reactive. Tos‑protected pinacol ester indoles provided the best outcome within the ester class, but still underperformed free boronic acids in overall yield [REFS‑1]. |
| Conditions | Pd(0)‑catalysed Suzuki‑Miyaura couplings of indole substrates with aryl bromides or phenylboronic acids; protecting‑group variation (NH, Boc, Tos). |
Why This Matters
Procurement of the pinacol ester commits the user to a specific reactivity profile and protection‑group strategy that cannot be assumed for the free boronic acid; pilot‑scale synthesis requires exact specification of the boron form to achieve reproducible yields.
- [1] Prieto, M., et al. (2004). Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection. *The Journal of Organic Chemistry*, 69(20), 6812‑6820. doi:10.1021/jo0491612 View Source
